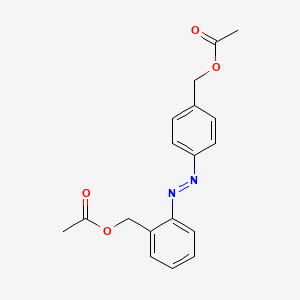
4,4'-Azodibenzyl alcohol diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Azodibenzyl alcohol diacetate is an organic compound with the molecular formula C18H18N2O4. It consists of 18 hydrogen atoms, 18 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is a derivative of azobenzene, where the benzyl alcohol groups are acetylated. It is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Azodibenzyl alcohol diacetate typically involves the acetylation of 4,4’-Azodibenzyl alcohol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride.
Industrial Production Methods
While specific industrial production methods for 4,4’-Azodibenzyl alcohol diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar conditions as mentioned above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
4,4’-Azodibenzyl alcohol diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of 4,4’-Azodibenzyl alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4,4’-Azodibenzyl alcohol.
Substitution: Formation of various substituted azobenzene derivatives.
科学研究应用
4,4’-Azodibenzyl alcohol diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 4,4’-Azodibenzyl alcohol diacetate involves its ability to undergo various chemical transformations. The molecular targets and pathways include:
Enzymatic Hydrolysis: The acetyl groups can be hydrolyzed by esterases, releasing the active 4,4’-Azodibenzyl alcohol.
Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Azodibenzyl alcohol: The non-acetylated form, which has different reactivity and applications.
4,4’-Azodibenzyl acetate: A mono-acetylated derivative with distinct chemical properties.
Uniqueness
4,4’-Azodibenzyl alcohol diacetate is unique due to its dual acetylation, which imparts specific chemical reactivity and stability. This makes it particularly useful in applications requiring controlled release of the active alcohol or specific reactivity in synthetic pathways.
属性
CAS 编号 |
37797-31-2 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
[4-[[2-(acetyloxymethyl)phenyl]diazenyl]phenyl]methyl acetate |
InChI |
InChI=1S/C18H18N2O4/c1-13(21)23-11-15-7-9-17(10-8-15)19-20-18-6-4-3-5-16(18)12-24-14(2)22/h3-10H,11-12H2,1-2H3 |
InChI 键 |
FWJNKQOPFKTOHO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=CC=C2COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


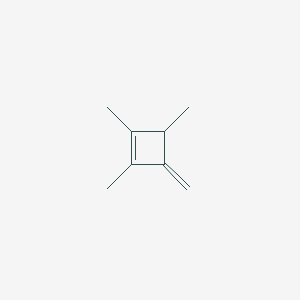
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
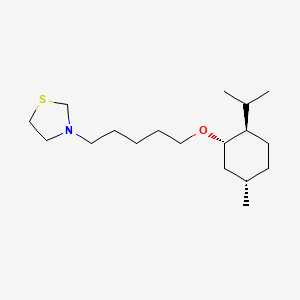
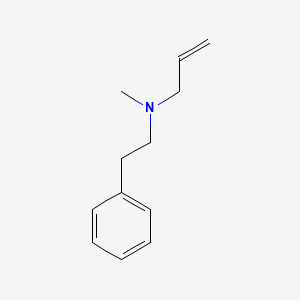
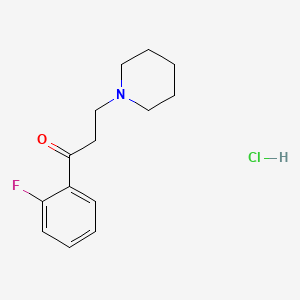
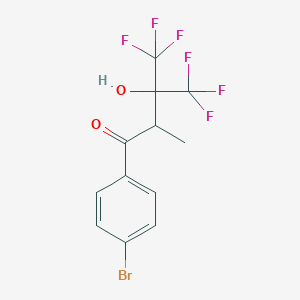
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
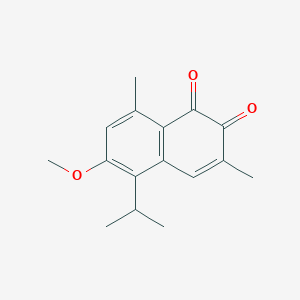
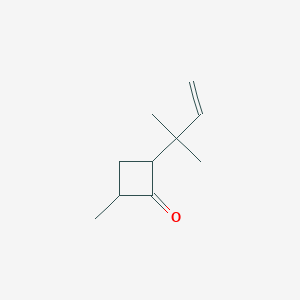
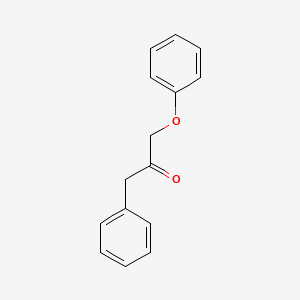
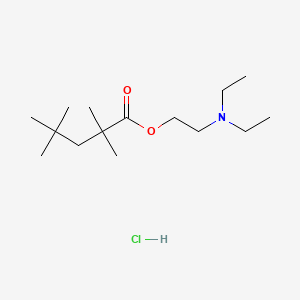

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14677407.png)
